Cas no 873869-95-5 ((Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate)

(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- (phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate
- Z89673011
- EN300-26584752
- 873869-95-5
- (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate
-
- インチ: 1S/C20H13ClN2O2/c21-19-16(9-5-11-22-19)20(24)25-12-18-15-8-2-1-6-13(15)14-7-3-4-10-17(14)23-18/h1-11H,12H2
- InChIKey: ZBSSVRIWRBTOSA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC1C2C=CC=CC=2C2C=CC=CC=2N=1
計算された属性
- せいみつぶんしりょう: 348.0665554g/mol
- どういたいしつりょう: 348.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26584752-0.05g |
(phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate |
873869-95-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylateに関する追加情報
Introduction to (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate (CAS No. 873869-95-5)
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate, with the CAS number 873869-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate consists of a phenanthridine core substituted with a methyl group at the 6-position and a 2-chloropyridine-3-carboxylate moiety at the 3-position. This arrangement creates a molecule with multiple reactive sites, which can be exploited for further chemical modifications and biological evaluations. The presence of both electron-donating and electron-withdrawing groups in its structure allows for diverse interactions with biological targets, making it an attractive candidate for drug discovery.
In recent years, there has been a growing interest in phenanthridine derivatives due to their broad spectrum of biological activities. Phenanthridines are known for their potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. The compound (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate is no exception and has been studied for its potential pharmacological properties. Its ability to modulate various cellular pathways has made it a focus of research in the development of new drugs targeting complex diseases.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The phenanthridine ring provides a stable aromatic core that can be functionalized in numerous ways, while the chloropyridine carboxylate group offers opportunities for further derivatization. This flexibility has allowed researchers to design analogs with enhanced potency and selectivity. For instance, modifications at the 2-chloropyridine position can significantly alter the pharmacokinetic properties of the molecule, leading to improved bioavailability and reduced toxicity.
The synthesis of (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
From a biological perspective, (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate has shown promising activity in preclinical studies. Its interaction with biological targets such as kinases and transcription factors has been explored extensively. Researchers have found that this compound can inhibit the activity of several enzymes implicated in cancer progression, suggesting its potential as an anticancer agent. Additionally, its ability to modulate inflammatory pathways has led to investigations into its therapeutic effects on autoimmune diseases.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. In vitro assays have been instrumental in assessing the biological activity of (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate. These studies have revealed interesting interactions with cellular components, including DNA binding and protein inhibition. Further research is ongoing to decipher the mechanisms by which this compound exerts its effects at the molecular level.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate. Molecular modeling techniques have been used to predict how this compound interacts with its targets, providing insights into its binding affinity and mode of action. These predictions are valuable for guiding experimental design and optimizing drug candidates for clinical trials.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents like (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate. Its unique structural features and demonstrated biological activity make it a promising candidate for further development. As our understanding of disease mechanisms grows, so does the need for innovative compounds that can address unmet medical needs.
In conclusion, (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate (CAS No. 873869-95-5) represents an exciting advancement in pharmaceutical chemistry. Its multifaceted properties and potential applications highlight its significance as a building block for future drug discovery efforts. With continued research and development, this compound holds great promise for contributing to advancements in medicine and improving patient outcomes worldwide.
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